6-Ile-ustiloxin
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Overview
Description
6-Ile-ustiloxin is a derivative of ustiloxins, which are toxic cyclic peptides produced by the pathogenic fungus Ustilaginoidea virensUstiloxins, including this compound, are known for their antimitotic properties, which means they can inhibit cell division by interfering with microtubule assembly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ile-ustiloxin involves complex organic reactions. One of the methods includes the use of macroporous resin column chromatography and high-speed countercurrent chromatography (HSCCC) for the separation and purification of ustiloxins from rice false smut balls . The process involves extracting ustiloxins using a 3.81% formic acid solution, followed by adsorption on XAD-4 resin. The ustiloxins are then eluted using a 40% methanol solution supplemented with 0.1% trifluoroacetic acid (TFA). Further purification is achieved using HSCCC with a two-phase solvent system consisting of n-butanol, TFA, and water .
Industrial Production Methods: For large-scale production, the adsorption and desorption on macroporous resins such as SP207 and SP700 are effective strategies. The optimal conditions for adsorption include a processing volume of 32 bed volumes (BV), a pH value of 4, and a flow rate of 2 BV/h. For desorption, a 40:60 (v/v) ratio of ethanol to water is used as the eluent, with a volume of 4 BV, a pH value of 4, and a flow rate of 3 BV/h .
Chemical Reactions Analysis
Types of Reactions: 6-Ile-ustiloxin undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols under mild conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
6-Ile-ustiloxin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the synthesis and properties of cyclic peptides. In biology, it is used to investigate the mechanisms of fungal pathogenicity and plant defense responses. In medicine, this compound is studied for its potential as an antimitotic agent, which could be useful in cancer therapy. In industry, it is used to develop new agrochemicals to protect crops from fungal infections .
Mechanism of Action
The mechanism of action of 6-Ile-ustiloxin involves the inhibition of microtubule assembly, which is crucial for cell division. This inhibition leads to mitotic arrest, preventing cells from dividing and proliferating. The compound targets tubulin, a protein that forms microtubules, and disrupts its polymerization. This action is similar to other antimitotic agents used in cancer therapy .
Comparison with Similar Compounds
6-Ile-ustiloxin is similar to other ustiloxins, such as ustiloxin A and ustiloxin B. it is unique due to the presence of an isoleucine residue, which affects its biological activity and potency. Other similar compounds include cyclic peptides like microviridins and thuringinins, which also have antimitotic properties but differ in their amino acid sequences and structural features .
References
Properties
Molecular Formula |
C24H36N4O8 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-[[(3R,4S,7S,10S,11R)-7-[(2R)-butan-2-yl]-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C24H36N4O8/c1-6-12(3)17-21(33)28-20(23(35)26-11-16(30)31)24(4,7-2)36-15-10-13(8-9-14(15)29)19(32)18(25-5)22(34)27-17/h8-10,12,17-20,25,29,32H,6-7,11H2,1-5H3,(H,26,35)(H,27,34)(H,28,33)(H,30,31)/t12-,17+,18+,19-,20-,24-/m1/s1 |
InChI Key |
HXTMSBIVCTYGAS-NBNOUWLYSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)N[C@@H]([C@@](OC2=C(C=CC(=C2)[C@H]([C@@H](C(=O)N1)NC)O)O)(C)CC)C(=O)NCC(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(OC2=C(C=CC(=C2)C(C(C(=O)N1)NC)O)O)(C)CC)C(=O)NCC(=O)O |
Origin of Product |
United States |
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